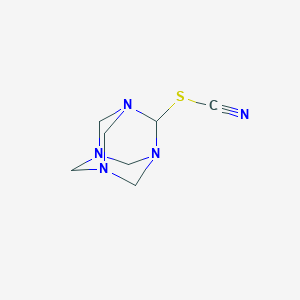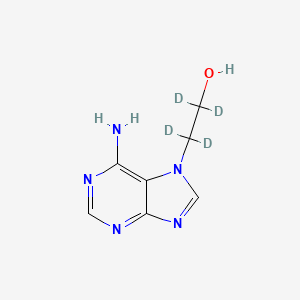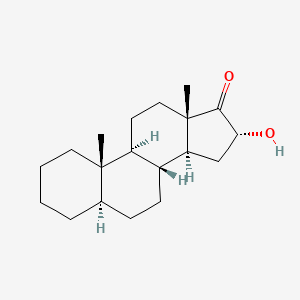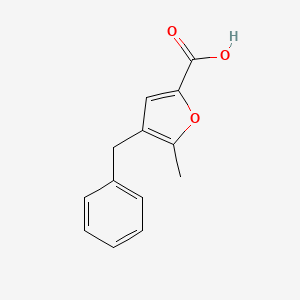
(R)-2-((Boc-amino)methyl)-3-methylbutyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((Boc-amino)methyl)-3-methylbutyr is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Boc-amino)methyl)-3-methylbutyr typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) anhydride. The process begins with the starting material, which is subjected to a series of reactions to introduce the Boc-protected amine group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-2-((Boc-amino)methyl)-3-methylbutyr is scaled up using similar synthetic routes but optimized for larger quantities. This involves the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((Boc-amino)methyl)-3-methylbutyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the Boc-protected amine group.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a primary amine.
Aplicaciones Científicas De Investigación
®-2-((Boc-amino)methyl)-3-methylbutyr has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mecanismo De Acción
The mechanism by which ®-2-((Boc-amino)methyl)-3-methylbutyr exerts its effects involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. This interaction often involves the formation of covalent bonds with target molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-Boc-3-aminopyrrolidine
- ®-3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-Dioxide
- ®-tert-Butyl 4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Uniqueness
®-2-((Boc-amino)methyl)-3-methylbutyr is unique due to its specific chiral center and the presence of the Boc-protected amine group. This combination of features makes it particularly useful in asymmetric synthesis and the development of chiral pharmaceuticals. Its ability to undergo a variety of chemical reactions also enhances its versatility in organic synthesis.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-7(8(6-12)10(14)15)5-9(13)16-11(2,3)4/h7-8H,5-6,12H2,1-4H3,(H,14,15)/t7?,8-/m0/s1 |
Clave InChI |
GRSCYBCTSXLYMO-MQWKRIRWSA-N |
SMILES isomérico |
CC(CC(=O)OC(C)(C)C)[C@H](CN)C(=O)O |
SMILES canónico |
CC(CC(=O)OC(C)(C)C)C(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)


![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)

![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)

![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)


